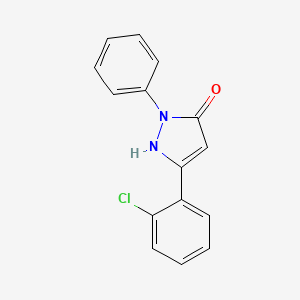

3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities and applications in medicinal chemistry. They are characterized by their distinctive pyrazole ring, a five-membered ring containing two nitrogen atoms. These compounds often exhibit a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The interest in pyrazole derivatives stems from their structural diversity and the ease with which they can be synthesized and modified to enhance their biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of a closely related compound involved a condensation/cyclization reaction under reflux conditions, highlighting the versatility and adaptability of the pyrazole synthesis strategies to yield compounds with desired substituents and properties (Prabhudeva et al., 2017).

Molecular Structure Analysis

Molecular structure determinations of pyrazole derivatives are crucial for understanding their chemical behavior and potential applications. X-ray crystallography is a common technique used to elucidate the molecular structure, providing detailed information about the arrangement of atoms within the molecule. For instance, single-crystal X-ray analysis has been used to determine the structure of various pyrazole derivatives, confirming the regioisomer formed and providing insights into their molecular conformations (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives engage in a range of chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, which can be leveraged to introduce new functional groups or modify the pyrazole core. The specific chemical properties of a pyrazole derivative depend on the nature and position of its substituents, affecting its reactivity and interactions with other molecules.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure and the presence of specific functional groups. These properties are important for determining the compound's suitability for various applications, including pharmaceutical formulations and material science. For example, the crystalline form of a compound can affect its stability, bioavailability, and mechanical properties.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and photostability, play a crucial role in the application and behavior of pyrazole derivatives. The electronic structure, particularly the distribution of electron density within the molecule, influences these properties. Density Functional Theory (DFT) studies and spectroscopic analyses (e.g., IR, NMR) provide valuable insights into the electronic structure and chemical behavior of these compounds. For instance, DFT calculations can predict the stability, reactivity, and electronic transitions within the molecule, aiding in the design of compounds with desired chemical properties (Zhao et al., 2008).

Applications De Recherche Scientifique

Antimicrobial Activity

Pyrazole derivatives, including those related to 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol, have shown significant antimicrobial properties. A study synthesized various compounds with pyrazole nucleus and tested them for antibacterial and antifungal activities. The compounds exhibited varying levels of effectiveness against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes, as well as against fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study highlights the potential of pyrazole derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Structural and Spectroscopic Analysis

Another area of research focuses on the structural and spectroscopic analysis of pyrazoline derivatives. For example, a study on two 2-pyrazoline derivatives, including one similar to 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol, provided insights into their structural characteristics through X-ray diffraction and spectral analysis. The research conducted density functional theory (DFT) calculations and natural population atomic charge analysis to understand the molecular structure and electronic properties of these compounds. Such studies contribute to the understanding of the molecular behavior and potential applications of pyrazoline derivatives in various fields (Zhao et al., 2009).

Molecular Docking and Biological Activity

The molecular docking and analysis of biological activities of pyrazole derivatives represent another significant area of research. A study conducted molecular docking studies on a novel pyrazole derivative to predict its antimicrobial activity. The research involved detailed analysis using DFT for molecular structure optimization, vibrational assignments, and prediction of electronic properties. The compound was tested for antimicrobial activity against various bacterial and fungal strains, showing its potential as a bioactive molecule. Molecular docking studies further indicated the crucial role of specific molecular groups in binding, suggesting the compound's effectiveness as an antimicrobial agent (Sivakumar et al., 2020).

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)14-10-15(19)18(17-14)11-6-2-1-3-7-11/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXWYEYUCJIMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)

![4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4616936.png)

![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)